molecular formula C28H30N4O4 B11171398 1-(furan-2-ylcarbonyl)-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}piperidine-4-carboxamide

1-(furan-2-ylcarbonyl)-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}piperidine-4-carboxamide

Cat. No.: B11171398
M. Wt: 486.6 g/mol
InChI Key: FAGDMKMKJVZLHQ-UHFFFAOYSA-N
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Description

1-(furan-2-carbonyl)-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]piperidine-4-carboxamide is a complex organic compound that features a furan ring, a piperidine ring, and a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-carbonyl)-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the furan ring through the Paal-Knorr synthesis, which is an acid-catalyzed cyclization of 1,4-dicarbonyl compounds . The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of greener reaction conditions to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-(furan-2-carbonyl)-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like LiAlH4 or NaBH4 in anhydrous solvents.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the carbonyl groups can yield the corresponding alcohols.

Mechanism of Action

The mechanism by which 1-(furan-2-carbonyl)-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]piperidine-4-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The phenylpiperazine moiety is known to interact with serotonin receptors, which could be a potential target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(furan-2-carbonyl)-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]piperidine-4-carboxamide is unique due to the combination of the furan ring, piperidine ring, and phenylpiperazine moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

Molecular Formula

C28H30N4O4

Molecular Weight

486.6 g/mol

IUPAC Name

1-(furan-2-carbonyl)-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]piperidine-4-carboxamide

InChI

InChI=1S/C28H30N4O4/c33-26(21-12-14-31(15-13-21)28(35)25-11-6-20-36-25)29-24-10-5-4-9-23(24)27(34)32-18-16-30(17-19-32)22-7-2-1-3-8-22/h1-11,20-21H,12-19H2,(H,29,33)

InChI Key

FAGDMKMKJVZLHQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC=C2C(=O)N3CCN(CC3)C4=CC=CC=C4)C(=O)C5=CC=CO5

Origin of Product

United States

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